Pyrazinecarboxylic Acid-d3
Description
Properties
CAS No. |
1794791-32-4 |
|---|---|
Molecular Formula |
C5H4N2O2 |
Molecular Weight |
127.117 |
IUPAC Name |
3,5,6-trideuteriopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |
InChI Key |
NIPZZXUFJPQHNH-CBYSEHNBSA-N |
SMILES |
C1=CN=C(C=N1)C(=O)O |
Synonyms |
2-Pyrazinecarboxylic Acid-d3; Pyrazinoic Acid-d3; 1,4-Diazinecarboxylic Acid-d3; 2-Carboxypyrazine-d3; 2-Pyrazinoic Acid-d3; NSC 13146-d3; NSC 27192-d3; Pyrazinic Acid-d3; |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazinecarboxylic Acid D3 and Deuterated Analogs
Strategies for Deuterium (B1214612) Incorporation at Specific Positions
The placement of deuterium at specific positions within the Pyrazinecarboxylic Acid molecule is critical for its intended application, such as in pharmacokinetic studies or as an internal standard in mass spectrometry. The two principal strategies to achieve this are direct deuteration of the pre-formed pyrazine (B50134) ring and the synthesis of the ring using deuterated starting materials.
Direct hydrogen-deuterium (H/D) exchange is a straightforward approach for labeling heteroaromatic compounds. This involves treating the non-deuterated substrate with a deuterium source under conditions that facilitate the replacement of hydrogen atoms with deuterium.
Catalytic H/D exchange is a prominent method. For instance, the synthesis of Pyrazine-d4 can be achieved through catalytic exchange with deuterium gas (D₂) using a palladium on carbon (Pd/C) catalyst at elevated temperatures (120–150°C) and pressures (10–15 bar). The efficiency of this deuteration is dependent on parameters like catalyst loading and reaction time, with over 98% deuteration achievable. More recent advances have utilized N,N-bidentate ligands with palladium catalysts to perform C–H deuteration using D₂O as the deuterium source under milder conditions, avoiding the need for high-pressure D₂ gas.
Transition metal catalysts, particularly those based on iridium and iron, have shown significant utility in H/D exchange reactions for heteroaromatics. Iridium pincer complexes are highly active for H/D exchange, using sources like benzene-d₆ or D₂O under mild conditions. rsc.org Similarly, stable N-Heterocyclic Carbene (NHC) iron complexes can catalyze H/D exchange on heteroaromatic hydrocarbons at moderate temperatures (50 °C), demonstrating tolerance to various functional groups. nih.gov These methods often exhibit regioselectivity, preferentially deuterating sterically accessible positions. rsc.orgnih.gov A photoredox-catalyzed radical H/D exchange using D₂O offers a distinct approach that can be applied to both aromatic and aliphatic aldehydes, achieving high levels of deuterium incorporation (>90%) without affecting the aromatic rings. nih.gov
An alternative and often more selective strategy is to construct the pyrazine ring from precursors that already contain deuterium atoms. This bottom-up approach allows for precise control over the location of the isotopic labels.
A general and classical route to pyrazines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. ajgreenchem.com By using a deuterated version of either of these starting materials, the deuterium atoms can be incorporated into the final pyrazine skeleton. For example, the synthesis of deuterated imidazo[1,2-a]pyridines has been successfully demonstrated starting from a deuterated 5-methylpyridin-2-amine. nih.gov This key intermediate was prepared via a metal-catalyzed H-D exchange reaction, showcasing a combination of direct deuteration to create a precursor which is then used in a subsequent ring-forming reaction. nih.gov
Another example of precursor deuteration involves the reduction of nitriles. Methylene-deuterated 4-CF₃-benzylamine was synthesized by reducing 4-(trifluoromethyl)benzonitrile (B42179) with deuterium gas (D₂) generated in situ, using a Pd/C catalyst in the presence of DCl. nih.gov Such deuterated amines can then be used as building blocks in multi-step syntheses.
Direct Deuteration Approaches
Multi-Step Synthetic Pathways
The synthesis of specifically labeled compounds like Pyrazinecarboxylic Acid-d3 often involves multi-step sequences that require careful planning and optimization to ensure high yield and isotopic purity.
The efficiency of both deuteration and pyrazine ring formation is highly dependent on the reaction conditions. Systematic optimization is crucial to maximize product yield and purity while ensuring high levels of deuterium incorporation.
In the synthesis of pyrazines via dehydrogenative coupling of β-amino alcohols catalyzed by manganese pincer complexes, several parameters were optimized. The choice of base, catalyst loading, and temperature were found to be critical. For example, using KH as the base with 2 mol% of the manganese catalyst at 150 °C in toluene (B28343) provided the highest yields. acs.org
Similarly, in the synthesis of pyrazinamide (B1679903) derivatives using a biocatalytic approach, reaction parameters including the solvent, substrate ratio, temperature, and reaction time were studied in detail. rsc.org The use of tert-amyl alcohol as a solvent at 45 °C for a short reaction time of 20 minutes in a continuous-flow system led to a maximum yield of 91.6%. rsc.org The pH of the reaction medium is another critical factor, particularly in enzyme-catalyzed reactions and condensations involving amino acids, where it can significantly influence the distribution and yield of pyrazine products. nih.govresearchgate.net
Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis
| Catalytic System | Substrates | Key Optimized Parameters | Outcome | Reference |
|---|---|---|---|---|
| Manganese Pincer Complex | 2-Aminoalcohols | Catalyst: 2 mol %, Base: KH (3 mol %), Temp: 150 °C, Solvent: Toluene | High yield (up to 99%) of 2,5-substituted pyrazines | acs.org |
| Lipozyme® TL IM | Pyrazine esters, Amines | Temp: 45 °C, Time: 20 min, Solvent: tert-amyl alcohol | High yield (up to 91.6%) in a continuous-flow system | rsc.org |
| Pd/C | Pyrazine | Catalyst loading: 5–10 wt%, Time: 24–72 hours | >98% deuteration for Pyrazine-d4 | |
| Iron NHC Complex | Heteroaromatics, Benzene-d₆ | Temp: 50–80 °C, Atmosphere: N₂ | High levels of deuterium incorporation | nih.gov |
While Pyrazinecarboxylic Acid itself is achiral, stereochemistry becomes a critical consideration if chiral precursors are used or if substituents on the pyrazine ring create stereogenic centers. The methods for introducing deuterium can also be stereoselective.
Stereoselective syntheses of deuterated α-amino acids have been developed using chiral diketopiperazine scaffolds. nih.gov This approach allows for the mono-alkylation of the chiral template, followed by a highly selective second alkylation to produce a single diastereoisomer. Deprotection then yields the enantioenriched α-amino acid. nih.gov Such methodologies are transferable to the synthesis of chiral deuterated building blocks for more complex molecules.
Other powerful tools for the stereoselective synthesis of deuterated compounds include chelate-enolate Claisen rearrangements. uzh.ch This method is particularly effective for creating substituted γ,δ-unsaturated amino acid derivatives with high stereocontrol. By starting with stereoselectively deuterated allyl alcohols, the deuterium label can be carried through the synthesis to produce complex cyclic amino acids with defined stereochemistry. uzh.ch The Nozaki-Hiyama-Kishi reaction is another key step used in highly stereoselective protocols to generate stereogenic centers in the synthesis of complex deuterated molecules. nih.gov These advanced stereoselective methods, while not reported specifically for this compound, represent the state-of-the-art for controlling stereochemistry in the synthesis of deuterated organic molecules.
Optimization of Reaction Conditions for Yield and Purity
Novel Synthetic Routes and Green Chemistry Approaches
Recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of pyrazines and their derivatives. These approaches aim to reduce waste, avoid harsh reagents, and utilize renewable resources.
Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Enzymes like ω-transaminases (ATAs) can catalyze the amination of α-diketones to form α-amino ketones, which then undergo oxidative dimerization to yield substituted pyrazines. nih.gov This chemo-enzymatic approach can be highly selective, and by controlling the pH, the reaction can be directed towards pyrazine synthesis while preventing undesired side reactions. nih.gov In another example, L-threonine dehydrogenase has been used to generate aminoacetone in situ from L-threonine, which then dimerizes to form pyrazines under environmentally benign conditions. researchgate.net
The use of earth-abundant metal catalysts is another tenet of green chemistry. Pincer complexes of manganese have been effectively used for the acceptorless dehydrogenative coupling of 2-aminoalcohols to form symmetrical pyrazines, producing only hydrogen gas and water as byproducts. acs.org This method is atom-economical and avoids the stoichiometric waste associated with many classical syntheses. acs.org
Furthermore, novel and unconventional catalysts are being explored. A notable example is the use of onion extract as a catalyst for the condensation of 1,2-diketones and 1,2-diamines to form pyrazines. ajgreenchem.com This method is operationally simple, proceeds at room temperature, and the catalyst is renewable and biodegradable, offering a significant green advantage. ajgreenchem.com The development of continuous-flow microreactor systems for pyrazine synthesis also represents a move towards greener and more efficient chemical production. rsc.org
Enzyme-Catalyzed Synthetic Methods for Pyrazine Derivatives
The use of enzymes in organic synthesis offers a powerful approach to creating complex molecules under mild and environmentally friendly conditions. Biocatalytic methods are noted for their high selectivity and for minimizing hazardous reagents, aligning with the principles of green chemistry. nih.gov
Recent research has demonstrated the efficacy of enzymes for the synthesis of pyrazinamide derivatives, which are structurally related to pyrazinecarboxylic acid. One notable advancement is the use of immobilized Lipozyme® TL IM from Thermomyces lanuginosus to catalyze the amidation of pyrazine esters or the direct aminolysis of 2-pyrazinecarboxylic acid. nih.govrsc.org This enzyme has proven effective in producing a variety of pyrazinamide derivatives. nih.gov
The choice of enzyme is critical for reaction efficiency. In a comparative study for the synthesis of pyrazinamide, Lipozyme® TL IM was selected over other catalysts like Candida antarctica Lipase B (CAL-B) for its superior performance in specific applications. rsc.org The reaction conditions, including the solvent, play a significant role. Solvents such as tert-amyl alcohol have been identified as optimal, leading to higher yields compared to others like methanol, acetonitrile, or DMSO. rsc.org
Detailed findings from these enzymatic studies are summarized in the table below.
| Enzyme | Reactants | Product | Yield | Reference |
| Lipozyme® TL IM | Pyrazine-2-carboxylate (B1225951), Benzylamine | N-benzylpyrazine-2-carboxamide | >81.7% | nih.govrsc.org |
| CAL-B | 2-Pyrazinecarboxylic acid, Benzylamine | N-benzylpyrazine-2-carboxamide | 73.2% | rsc.org |
This table illustrates the yields obtained for the synthesis of a pyrazinamide derivative using different enzyme catalysts.
These biocatalytic approaches represent a significant step forward, providing a greener and more efficient route for the synthesis of pyrazine derivatives. nih.gov
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, has emerged as a superior alternative to traditional batch synthesis for the production of various chemical compounds, including deuterated molecules. The advantages of flow synthesis include enhanced safety, better thermal efficiency, improved scalability, and automation adaptability. tn-sanso.co.jp These systems are particularly advantageous for handling hazardous intermediates or reactions that require high pressure and temperature. tn-sanso.co.jpmdpi.com
The integration of enzyme catalysis with continuous-flow systems has been successfully applied to the synthesis of pyrazinamide derivatives. nih.gov In one such system, a solution of a pyrazine ester and an amine in tert-amyl alcohol was passed through a reactor containing immobilized Lipozyme® TL IM. nih.gov This method drastically reduced the reaction time to as little as 20 minutes while achieving high yields, a significant improvement over batch processes that can take over 20 hours. nih.gov The efficiency of the flow system is also influenced by parameters such as the substrate molar ratio, temperature, and residence time. For instance, the highest yield for N-benzylpyrazine-2-carboxamide was achieved with a 1:3 molar ratio of pyrazine-2-carboxylate to benzylamine. rsc.org
For the specific production of deuterated aromatic compounds, flow synthesis offers distinct advantages. A novel method utilizes a flow-type microwave reactor for the hydrogen-deuterium (H-D) exchange reaction between an aromatic compound and heavy water (D₂O) in the presence of a platinum catalyst. tn-sanso.co.jp This approach not only accelerates the reaction but also reduces the required amount of expensive D₂O. tn-sanso.co.jp Another advanced flow system, the H-Cube®, generates high-purity deuterium gas from the electrolysis of D₂O, which is then used for deuteration reactions in a continuous-flow setup, eliminating the need to handle deuterium gas cylinders. thalesnano.com
The following table compares the key aspects of batch versus flow synthesis for pyrazine derivatives.
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
| Reaction Time | >20 hours | ~20 minutes | nih.gov |
| Production Scale | Limited by vessel size | Easily scalable by extending operation time | tn-sanso.co.jp |
| Process Control | Complex heating/cooling cycles | Superior thermal efficiency and precise control | tn-sanso.co.jp |
| Safety | Higher risk with hazardous reagents/conditions | Increased safety, especially with unstable intermediates | mdpi.com |
This table highlights the significant advantages of continuous flow processing over traditional batch methods for the synthesis of pyrazine derivatives.
Purification and Isolation Techniques for Deuterated Compounds
The purification and isolation of deuterated compounds are critical steps to ensure the final product meets the required standards of chemical and isotopic purity. A suite of analytical and chromatographic techniques is employed for this purpose. ansto.gov.auansto.gov.au The synthesis of deuterated compounds can result in mixtures containing under-deuterated molecules, necessitating robust purification methods to achieve high isotopic purity, preferably greater than 98%. nih.gov
Common purification techniques include:
High-Performance Liquid Chromatography (HPLC): A powerful method for separating, identifying, and quantifying components in a mixture. It is widely used to purify deuterated compounds to a high degree of chemical purity. ansto.gov.auansto.gov.au
Flash Chromatography: A rapid form of preparative column chromatography used for purifying moderate quantities of compounds. ansto.gov.au
Thin-Layer Chromatography (TLC): Often used to monitor the progress of a reaction and to determine the appropriate conditions for larger-scale purification with flash chromatography or HPLC. ansto.gov.au
Once a compound is purified, its identity, chemical purity, and isotopic enrichment must be rigorously confirmed. The primary analytical methods for characterizing deuterated compounds are:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is essential for confirming the structure and determining the level of deuteration at specific sites within the molecule. ansto.gov.auansto.gov.au ¹H NMR is used to observe the absence of protons at deuterated positions, while ²H NMR directly detects the deuterium nuclei. ¹³C NMR can also provide information about the deuteration pattern. ansto.gov.au
The following table summarizes the key techniques and their roles in the purification and analysis of deuterated compounds.
| Technique | Purpose | Application | Reference |
| HPLC | Purification | Separation of the target deuterated compound from impurities and non-deuterated starting materials. | ansto.gov.auansto.gov.au |
| Flash Chromatography | Purification | Rapid, preparative-scale purification. | ansto.gov.au |
| NMR Spectroscopy | Analysis & Characterization | Confirms molecular structure and calculates site-specific deuteration levels. | ansto.gov.auansto.gov.au |
| Mass Spectrometry (MS) | Analysis & Characterization | Determines molecular weight and measures overall isotopic enrichment and distribution. | ansto.gov.auansto.gov.au |
This table outlines the standard methods for the purification and characterization of deuterated compounds.
Together, these purification and analytical methods ensure the production of high-quality this compound and other deuterated analogs for their intended research applications. ansto.gov.au
Advanced Spectroscopic Characterization and Elucidation for Research Applications
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research
Deuterium (²H) NMR spectroscopy is a highly specific technique for analyzing deuterated compounds. magritek.com Unlike ¹H NMR, which detects protons, ²H NMR directly observes the deuterium nuclei, providing unambiguous information about the sites of isotopic labeling. magritek.com For Pyrazinecarboxylic Acid-d3, where three hydrogen atoms on the pyrazine (B50134) ring are substituted with deuterium, ²H NMR serves as a primary method for confirming the success and specificity of the deuteration process. The resulting ²H NMR spectrum would feature signals corresponding exclusively to the deuterated positions, while the corresponding signals in the ¹H NMR spectrum would be absent or significantly diminished. magritek.com
Assignment of Deuterium Resonances for Positional Isomerism
The precise assignment of resonances in the ²H NMR spectrum is crucial for confirming the exact positions of the deuterium atoms on the pyrazine ring. In this compound, the deuterium atoms are located at positions 3, 5, and 6. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, allowing for direct correlation. researchgate.net However, ²H NMR spectra typically exhibit broader lineshapes compared to ¹H spectra. magritek.com
Detailed 1D and 2D NMR studies on non-deuterated pyrazinecarboxylic acid derivatives have established unambiguous assignments for all proton and carbon signals, which provides a foundational reference for the d3-analogue. nih.gov By comparing the expected chemical shifts from the non-deuterated compound with the observed signals in the ²H NMR spectrum of this compound, each deuterium resonance can be assigned to its specific position on the aromatic ring. This process verifies the structural integrity and confirms the positional isomerism of the synthesized labeled compound. rsc.org
Table 1: Predicted ¹H and ²H NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for pyrazine derivatives. Actual values may vary based on solvent and concentration.
| Position | Predicted ¹H Shift (ppm) of remaining proton | Predicted ²H Shift (ppm) of deuterium |
| H-3 | N/A | ~8.8 |
| H-5 | N/A | ~8.8 |
| H-6 | N/A | ~9.2 |
Elucidation of Molecular Dynamics and Rotational Barriers
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying time-dependent molecular processes, such as conformational changes and hindered rotation around chemical bonds. montana.edu The energy barrier for rotation around the C-N bond in amides and related structures can be determined by monitoring changes in the NMR lineshape as a function of temperature. montana.eduresearchgate.net
For this compound, solid-state ²H NMR can provide detailed insights into molecular dynamics. figshare.com The quadrupolar splittings observed in solid-state ²H NMR spectra of deuterated compounds yield information about the orientation and mobility of the C-D bonds. nih.govnih.gov By analyzing the lineshape over a range of temperatures, it is possible to quantify the rates of molecular motion. This data allows for the calculation of the activation energy (rotational barrier) for processes like the rotation of the carboxylic acid group relative to the pyrazine ring. Such studies are critical for understanding how the molecule behaves in different environments and how its conformation influences its interactions. acs.org
Vibrational Spectroscopy (FT-IR and FT-Raman) for Research Insights
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. frontiersin.org These methods are highly sensitive to changes in molecular structure, bonding, and intermolecular interactions. FT-IR measures the absorption of infrared light due to changes in the molecule's dipole moment, while FT-Raman measures the scattering of laser light resulting from changes in its polarizability. frontiersin.org Spectroscopic studies of pyrazinecarboxylic acid and its derivatives have been performed, providing a basis for interpreting the spectra of the deuterated analogue. nanoient.orgresearchgate.netbohrium.com
Analysis of Deuterium-Induced Vibrational Shifts
The substitution of hydrogen (¹H) with the heavier deuterium (²H) isotope significantly impacts the vibrational frequencies of a molecule. ajchem-a.com Due to the increased reduced mass of the C-D bond compared to the C-H bond, the corresponding stretching and bending vibrations occur at lower frequencies (a redshift). ajchem-a.comaip.org This predictable isotopic shift is a hallmark of deuteration and serves as a powerful analytical tool.
In this compound, the C-H stretching vibrations, typically observed in the 3000–3100 cm⁻¹ region in the FT-IR and FT-Raman spectra of the non-deuterated parent compound, would be replaced by C-D stretching vibrations at a significantly lower frequency, approximately in the 2200-2300 cm⁻¹ range. nanoient.org Similarly, C-H bending (in-plane and out-of-plane) modes would also shift to lower wavenumbers. Analyzing these shifts allows for the definitive assignment of vibrational modes involving the labeled positions and confirms the isotopic substitution. aip.orgspectralysbiotech.com
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹) for Pyrazinecarboxylic Acid and Predicted Frequencies for this compound Data for the non-deuterated compound is based on published spectroscopic studies. nanoient.orgresearchgate.net Predicted d3-values are based on the theoretical mass-related frequency reduction.
| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) |
| Aromatic C-H/C-D Stretch | ~3050 cm⁻¹ | ~2250 cm⁻¹ |
| C-H/C-D In-plane Bend | ~1250 cm⁻¹ | ~950 cm⁻¹ |
| C-H/C-D Out-of-plane Bend | ~850 cm⁻¹ | ~650 cm⁻¹ |
Correlation of Spectral Features with Molecular Conformation and Intermolecular Interactions
The vibrational spectra of pyrazinecarboxylic acid are sensitive to its molecular conformation and the hydrogen bonding networks it forms, particularly in the solid state. idsi.md The frequencies and intensities of the carbonyl (C=O) stretching mode and the ring vibration modes are influenced by the planarity of the molecule and the strength of intermolecular hydrogen bonds between the carboxylic acid group and the pyrazine nitrogen atoms of neighboring molecules. researchgate.netresearchgate.net
By comparing the FT-IR and FT-Raman spectra of this compound with its non-deuterated counterpart and with theoretical calculations (like Density Functional Theory, DFT), researchers can elucidate subtle structural details. nanoient.org For example, changes in the spectral features associated with the pyrazine ring can indicate how deuteration might slightly alter the crystal packing or the strength of intermolecular interactions due to small changes in bond lengths and vibrational amplitudes, an effect known as a deuterium-induced volume change. aps.org These correlations are vital for building a complete picture of the molecule's structure in different phases.
Mass Spectrometry (MS) Applications in Deuteration Research
Mass spectrometry is an essential analytical technique for the characterization of isotopically labeled compounds. researchgate.net It provides precise information on the molecular weight of a compound and can be used to determine the level of deuterium incorporation and, in some cases, the location of the labels through fragmentation analysis. nih.govnih.gov High-resolution mass spectrometry (HR-MS) is particularly powerful, as it can distinguish between isotopologues with very small mass differences. nih.gov
For this compound, the molecular weight is 127.12 g/mol , which is three mass units higher than that of the non-deuterated compound (124.10 g/mol ). pharmaffiliates.comnih.gov ESI-MS analysis would show a molecular ion peak ([M-H]⁻ or [M+H]⁺) reflecting this mass shift. The primary application of MS in this context is to rapidly confirm the successful incorporation of three deuterium atoms and to assess the isotopic purity of the sample. rsc.org By analyzing the relative intensities of the ion signals corresponding to the d0, d1, d2, and d3 species, the percentage of deuteration can be accurately calculated. nih.gov Furthermore, tandem MS (MS/MS) experiments can induce fragmentation of the molecular ion, and the masses of the resulting fragment ions can help confirm that the deuterium labels are located on the pyrazine ring as expected. nih.gov
Confirmation of Deuteration Extent and Purity
The confirmation of deuteration extent and purity of this compound is crucial for its application in scientific research, particularly in metabolic studies where it serves as a stable isotope tracer. vulcanchem.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are instrumental in this verification process.
Quantitative NMR (qNMR) offers a direct method for determining the purity of chemical compounds. resolvemass.caacanthusresearch.com Unlike chromatographic methods which may not detect all species, qNMR can provide an absolute quantification without the need for reference compounds of the same structure. acanthusresearch.com The principle of qNMR relies on the proportionality between the area of an NMR peak and the number of corresponding nuclei. mdpi.com For this compound, ¹H NMR would be used to confirm the successful replacement of hydrogen atoms with deuterium at specific positions in the molecule, indicated by the disappearance or significant reduction of signals at expected chemical shifts. The purity is calculated by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity. sigmaaldrich.com
Interactive Data Table: Analytical Techniques for Purity and Deuteration Confirmation
| Technique | Information Provided | Key Advantages |
| Quantitative NMR (qNMR) | Absolute purity, extent of deuteration | Direct measurement, no need for identical standard resolvemass.caacanthusresearch.com |
| Mass Spectrometry (MS) | Extent of deuteration, isotopic distribution, molecular weight confirmation | High sensitivity, detailed isotopic information googleapis.comnih.gov |
Application of Isotope Ratio Mass Spectrometry (IRMS) in Tracing Studies
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of isotopes in a sample. thermofisher.comresearchgate.net In the context of this compound, IRMS plays a pivotal role in tracing studies, particularly in understanding metabolic pathways. ukri.orgnih.gov By introducing the deuterated compound into a biological system, researchers can track its journey and transformation by analyzing the isotopic signature of various metabolites. ukri.org
The fundamental principle of IRMS involves the conversion of the sample into a simple gas, such as hydrogen (H₂) for deuterium analysis, followed by ionization and separation of the isotopes in a magnetic field. fmach.it The detector then measures the ratio of the heavier isotope (deuterium) to the lighter isotope (hydrogen). rug.nlnih.gov This high-precision measurement allows for the detection of even small changes in isotopic composition, making it ideal for tracing the fate of labeled compounds in complex biological matrices. researchgate.net
In metabolic research, this compound can be administered, and samples such as blood or urine can be collected over time. ukri.org The metabolites of pyrazinecarboxylic acid are then isolated and analyzed by GC-IRMS (Gas Chromatography-Isotope Ratio Mass Spectrometry). nih.gov This hyphenated technique separates the different metabolites before they enter the IRMS, enabling the determination of the deuterium enrichment in each specific compound. rug.nl This information provides invaluable insights into the metabolic pathways, rates of conversion, and clearance of the drug. ukri.org
Interactive Data Table: Key Aspects of IRMS in Tracing Studies
| Parameter | Description | Relevance to this compound |
| Isotopic Signature | The ratio of heavy to light isotopes (e.g., ²H/¹H) in a sample. nih.gov | Provides a unique identifier to trace the compound and its metabolites. |
| Metabolic Pathway | A series of chemical reactions occurring within a cell. | Elucidating the biotransformation of this compound. ukri.org |
| GC-IRMS | A technique combining gas chromatography for separation with IRMS for isotopic analysis. nih.gov | Allows for compound-specific isotope analysis of metabolites. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. oecd.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals, which in turn is determined by the molecule's electronic structure. nanoient.orgnih.gov
For Pyrazinecarboxylic Acid, and by extension its deuterated analogue, UV-Vis spectroscopy can provide information about its electronic properties. The UV-Vis absorption spectrum of aqueous 2-pyrazinecarboxylic acid shows absorption in the range of 200–370 nm. researchgate.net The absorption bands in the UV-Vis spectrum of pyrazine and its derivatives are typically assigned to n → π* and π → π* electronic transitions. rasayanjournal.co.in The pyrazine ring itself is a key chromophore, and substitutions on the ring can influence the position and intensity of these absorption bands.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to gain a more detailed understanding of the electronic structure. nanoient.orgresearchgate.net These calculations can help to assign the observed absorption bands to specific electronic transitions and to predict how changes in the molecular structure, such as deuteration, might affect the UV-Vis spectrum. While the effect of deuteration on the electronic transitions is generally small, subtle shifts in the absorption maxima can sometimes be observed.
Interactive Data Table: UV-Vis Spectral Data for Pyrazine Derivatives
| Compound/Condition | Observed Absorption Range (nm) | Reference |
| Aqueous 2-pyrazinecarboxylic acid | 200–370 | researchgate.net |
| Halocobaloximes with Pyrazine Carboxylic Acid | 370-385 | rasayanjournal.co.in |
Applications of Pyrazinecarboxylic Acid D3 in Mechanistic Studies
Elucidation of Biochemical Pathways and Metabolic Transformations
The presence of deuterium (B1214612) atoms in pyrazinecarboxylic acid-d3 makes it an ideal tracer for metabolic studies. By introducing this labeled compound into a biological system, scientists can follow its journey through various biochemical pathways, identifying metabolites and understanding the enzymes involved in its transformation.
This compound as a Tracer in Metabolic Flux Analysis
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. This compound can be employed as a stable isotope tracer in these studies. When introduced into a system, the deuterium label allows for the differentiation of the labeled compound and its metabolites from their endogenous, unlabeled counterparts using techniques like mass spectrometry. This enables the precise measurement of the flow of atoms through metabolic pathways, providing insights into the regulation and dynamics of cellular metabolism.
Investigation of Enzymatic Conversions and Intermediates
The metabolism of pyrazinecarboxylic acid involves several enzymatic steps. By using this compound, researchers can identify the specific enzymes responsible for its conversion and characterize the transient intermediates formed during these reactions. For instance, if an enzyme catalyzes a reaction that involves the breaking of a carbon-deuterium bond, the resulting product will have a different mass than if the starting material were unlabeled. This mass shift can be detected, confirming the enzymatic activity and helping to elucidate the reaction mechanism.
Isotope Effect Studies in Reaction Kinetics
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). Studying the KIE of reactions involving this compound provides valuable information about the reaction mechanism, particularly the rate-determining step.
Primary and Secondary Kinetic Isotope Effects (KIE)
A primary kinetic isotope effect is observed when a bond to the isotopic atom is broken or formed in the rate-determining step of a reaction. If the C-D bond in this compound is cleaved during the slowest step, the reaction will proceed at a different rate compared to the cleavage of a C-H bond in the unlabeled compound. A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. The magnitude of these effects can provide detailed information about the transition state of the reaction.
Mechanistic Interpretations from KIE Data
The quantitative measurement of the KIE for a reaction involving this compound allows for the formulation of hypotheses about the reaction mechanism. For example, a large primary KIE suggests that the C-H/C-D bond is significantly broken in the transition state. Conversely, a KIE value close to unity indicates that this bond is not broken in the rate-limiting step. This data, often combined with computational modeling, is crucial for building a comprehensive picture of the reaction pathway.
Probing Ligand-Receptor Interactions and Binding Mechanisms
Deuteration for Enhanced Understanding of Binding Affinities
The substitution of hydrogen with deuterium in this compound can lead to a kinetic isotope effect (KIE), which alters the rate of chemical reactions. wikipedia.org This effect is a powerful tool for studying the binding of a ligand to its receptor. Changes in the vibrational energy of bonds upon isotopic substitution can influence binding equilibria. nih.gov By comparing the binding affinity of the deuterated and non-deuterated compounds, researchers can gain insights into the subtle forces and conformational changes that occur during ligand-receptor interactions. nih.gov While often considered minor, these binding isotope effects can provide high-resolution details about atomic-level distortions in molecular interactions. nih.gov For instance, deuteration has been shown to influence the binding affinity of certain ligands, which can be crucial for understanding drug-receptor interactions. researchgate.net
Structural Insights into Biological Target Interactions
Isotopically labeled compounds like this compound are instrumental in obtaining structural details of how molecules interact with their biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can utilize the deuterium label to provide information about the local environment and connectivity of atoms within a molecule. alfa-chemistry.comnih.gov For example, NMR studies of derivatives of pyrazinecarboxylic acid have enabled the complete and unambiguous assignment of chemical shifts, providing a detailed map of the molecule's structure. nih.gov Furthermore, X-ray crystallography, in conjunction with isotopic labeling, can reveal the precise three-dimensional arrangement of a molecule within the active site of an enzyme or receptor. acs.orgnih.gov These structural insights are fundamental to understanding the basis of a compound's biological activity and for the rational design of new therapeutic agents. semanticscholar.org
Research in Chemical Biology and Advanced Biological Systems
The application of this compound extends into the fields of chemical biology and the study of complex biological systems, where it aids in understanding metabolic pathways and serves as a crucial analytical standard.
Use in Plant Hormone Studies and Regulation
Recent research has identified pyrazinecarboxylic acid (POA), the active metabolite of pyrazinamide (B1679903), as an inhibitor of ethylene (B1197577) biosynthesis in plants. nih.gov Specifically, POA targets and suppresses the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme responsible for the final step in ethylene production. nih.govresearchgate.net Ethylene is a critical plant hormone involved in processes like fruit ripening and senescence. nih.gov The use of compounds like POA and its derivatives allows researchers to modulate ethylene production and study its regulatory roles in plant growth, development, and stress responses. nih.govtandfonline.com The ability to specifically inhibit ethylene biosynthesis provides a powerful tool for dissecting the complex signaling networks of plant hormones. tandfonline.comresearchgate.net
Exploration in Complex Biological Matrices for Research Diagnostics
In the analysis of complex biological samples such as plasma or tissue homogenates, deuterated compounds like this compound are invaluable as internal standards for mass spectrometry-based techniques. nih.govnih.govnih.gov When quantifying the concentration of an analyte in a biological matrix, matrix effects can interfere with the measurement, leading to inaccuracies. thermofisher.com Stable isotope-labeled internal standards, which have nearly identical chemical and physical properties to the analyte of interest, are added to the sample at a known concentration. researchgate.netacs.org They co-elute and ionize similarly to the target molecule, allowing for correction of variations in sample preparation and instrument response, thereby ensuring high accuracy and reproducibility in quantitative analysis. youtube.comnih.gov This is particularly crucial in metabolomics and pharmacokinetic studies where precise measurement of endogenous molecules or drug metabolites is essential. thermofisher.comnih.gov
Role of Pyrazinecarboxylic Acid D3 in Quantitative Research Methodologies
Utilization as an Internal Standard in Analytical Method Development
The development of robust and reliable analytical methods is a cornerstone of scientific research. Pyrazinecarboxylic Acid-d3 plays a significant role in this process, primarily by serving as an ideal internal standard. pharmaffiliates.commedchemexpress.comresearchgate.netacs.orgnih.govmedchemexpress.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, added in a known quantity to samples to correct for variations during analysis. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) Techniques
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that combines the high sensitivity and selectivity of mass spectrometry with the precision of using isotopically labeled internal standards. fda.govresearchgate.net In IDMS, this compound is the preferred internal standard for the quantification of its non-labeled counterpart, pyrazinecarboxylic acid. medchemexpress.comresearchgate.net Because the deuterated and non-deuterated forms have nearly identical chemical and physical behaviors, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. wuxiapptec.com This co-behavior allows for the accurate correction of any sample loss during preparation or fluctuations in instrument response, leading to highly precise and accurate quantification. fda.govresearchgate.net
Method Validation (AMV) in Research Laboratories
Analytical Method Validation (AMV) is a formal process that confirms an analytical method is suitable for its intended purpose. pharmadevils.combiopharminternational.com Key parameters evaluated during AMV include accuracy, precision, specificity, linearity, and robustness. pharmadevils.comscribd.com The use of this compound as an internal standard is instrumental in validating methods for the analysis of pyrazinecarboxylic acid and its derivatives. pharmaffiliates.commedchemexpress.comresearchgate.netacs.orgnih.gov By providing a constant reference point, it helps to demonstrate the method's ability to produce consistent and reliable results under various conditions, thereby ensuring the integrity of the research data. scribd.com
Quantification of Related Pyrazine (B50134) Derivatives in Research Samples
This compound is not only crucial for the analysis of its direct analogue but also for the broader quantification of related pyrazine derivatives in complex biological matrices. pharmaffiliates.commedchemexpress.comresearchgate.netacs.orgnih.govmedchemexpress.comresearchgate.net Pyrazine derivatives are found in various natural and synthetic products and are often the subject of metabolic and pharmacokinetic studies. acs.orgrjpbcs.comijournalse.org
Chromatographic Techniques Coupled with Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely used for quantifying small molecules in complex mixtures like plasma and tissue homogenates. nih.govnih.govpubcompare.ai In a typical LC-MS/MS workflow for analyzing pyrazine derivatives, this compound is added as an internal standard to the samples before processing. acs.orgnih.gov During the analysis, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. nih.gov The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration, effectively compensating for matrix effects and other sources of variability. wuxiapptec.com
A study investigating the treatment of Mycobacterium tuberculosis used this compound as an internal standard in the LC/MS/MS analysis of plasma and tissue samples. acs.orgnih.gov This allowed for the accurate quantification of pyrazinamide (B1679903) and its metabolites.
Ensuring Traceability and Quality Control (QC) in Research Data
In quantitative research, ensuring the traceability and quality of the data is paramount. The use of this compound as an internal standard contributes significantly to achieving this. pharmaffiliates.commedchemexpress.comresearchgate.netacs.orgnih.gov By incorporating a well-characterized, isotopically labeled standard, researchers can establish a clear and unbroken chain of comparisons, linking their measurements to a recognized reference. This traceability is essential for comparing results across different studies and laboratories. Furthermore, the consistent use of this compound in quality control (QC) samples helps to monitor the performance of the analytical method over time, ensuring that the data generated remains reliable and within acceptable limits of error. axios-research.com
Development of Reference Standards for Research Consistency
The availability of high-purity, well-characterized reference standards is fundamental for ensuring consistency and comparability in research findings. medchemexpress.com this compound itself serves as a crucial reference material. pharmaffiliates.commedchemexpress.comresearchgate.netacs.orgnih.gov Its synthesis and purification are carefully controlled to ensure high isotopic and chemical purity. This makes it a reliable standard for calibrating instruments and for preparing calibration curves in quantitative assays. The use of such a well-defined standard minimizes inter-assay and inter-laboratory variability, fostering greater confidence in the collective body of scientific knowledge.
Theoretical and Computational Studies of Pyrazinecarboxylic Acid D3
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the behavior of Pyrazinecarboxylic Acid-d3. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its quantum mechanical properties.
Prediction of Optimized Geometries and Conformations
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. For this compound, this involves calculating the potential energy surface to find the minimum energy conformation.
DFT methods, such as B3LYP, are commonly employed for geometry optimization. researchgate.netrsc.org The choice of basis set, like 6-31G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results. researchgate.netresearchgate.net For instance, studies on related pyrazine (B50134) derivatives have utilized the B3LYP/6-311+G(2d,p) level of theory to achieve good correlation with experimental data. rsc.org The optimization process for this compound would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest electronic energy. It is expected that the pyrazine ring is planar, with the carboxylic acid group potentially exhibiting different rotational conformations relative to the ring. The deuteration of the pyrazine ring is not expected to significantly alter the optimized geometry compared to the non-deuterated analogue, as the electronic potential energy surface is largely independent of isotopic substitution. However, subtle changes in vibrational frequencies will be present.
Table 1: Predicted Optimized Geometrical Parameters for Pyrazinecarboxylic Acid (Non-deuterated analogue) using DFT Methods
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | 1.39 - 1.40 | ||
| C-N | 1.33 - 1.34 | ||
| C-H | ~1.08 | ||
| C-C(O) | ~1.50 | ||
| C=O | ~1.21 | ||
| C-O(H) | ~1.35 | ||
| C-C-N: ~122 | |||
| N-C-C: ~122 | |||
| C-N-C: ~116 | |||
| O-C-O: ~123 | |||
| O=C-O-H: ~0 or ~180 |
Note: This table presents typical bond lengths and angles for pyrazinecarboxylic acid based on general DFT calculations on similar aromatic carboxylic acids. The actual values for this compound would require specific calculations.
Analysis of Electronic Structure and Charge Distribution
Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. This includes examining the molecular orbitals, electron density, and the distribution of charge across the molecule. Natural Bond Orbital (NBO) analysis is a powerful technique used for this purpose. researchgate.netresearchgate.netresearchgate.net
NBO analysis for this compound would reveal the nature of the chemical bonds, including the delocalized π-system of the pyrazine ring. It also provides a quantitative measure of the atomic charges, indicating which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). The nitrogen atoms in the pyrazine ring are expected to be regions of high electron density, while the hydrogen atoms (and deuterium (B1214612) atoms) will be electropositive. The carboxylic acid group will also significantly influence the charge distribution, with the carbonyl oxygen being a strong electron-withdrawing group. The complexation with metal cations has been shown to alter the electronic charge distribution within the aromatic ring and the carboxylate anion in pyrazinecarboxylic acid. researchgate.net Theoretical calculations have been used to confirm experimental results regarding the effect of alkali metals on the electron charge distribution of the pyrazinecarboxylate ligand. researchgate.net
Table 2: Illustrative Natural Atomic Charges for Pyrazinecarboxylic Acid (Non-deuterated analogue)
| Atom | Predicted Charge (e) |
| N1 | -0.5 to -0.7 |
| N4 | -0.5 to -0.7 |
| C2 | +0.2 to +0.4 |
| C3 | -0.1 to +0.1 |
| C5 | -0.1 to +0.1 |
| C6 | -0.1 to +0.1 |
| C(carboxyl) | +0.7 to +0.9 |
| O(carbonyl) | -0.6 to -0.8 |
| O(hydroxyl) | -0.7 to -0.9 |
| H(hydroxyl) | +0.4 to +0.6 |
Note: These values are illustrative and based on general trends observed in similar molecules. The specific charge distribution for this compound would depend on the level of theory and basis set used in the calculation.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. researchgate.net
Investigation of Dynamic Behavior in Various Environments
MD simulations of this compound can be performed in the gas phase, in solution, or in a crystalline environment. These simulations would track the positions and velocities of all atoms in the system over a period of time, providing insights into the molecule's flexibility, conformational changes, and interactions with its surroundings. For example, in an aqueous solution, the simulations could show how the carboxylic acid group interacts with water molecules through hydrogen bonding. The rotational dynamics of the carboxylic acid group relative to the pyrazine ring could also be investigated.
Simulation of Intermolecular Interactions and Solvation Effects
A key application of MD simulations is the study of intermolecular interactions. For this compound, this could involve simulating its interaction with other molecules of the same kind to understand its aggregation behavior, or with solvent molecules to study solvation. The simulations can quantify the strength and nature of these interactions, such as hydrogen bonding and van der Waals forces. Understanding solvation is crucial for predicting the molecule's properties in solution, including its reactivity and spectroscopic behavior. The deuteration of the pyrazine ring would have a minor effect on the intermolecular interactions, primarily through subtle changes in the vibrational modes and zero-point energy.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Research
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com
For research purposes, a QSAR model could be developed for a series of pyrazine derivatives, including this compound, to predict a specific biological activity, such as antimycobacterial or antifungal properties. semanticscholar.org The model would use various molecular descriptors calculated from the optimized geometry and electronic structure as independent variables. These descriptors can include steric, electronic, and lipophilic parameters. For instance, a QSAR study on pyrazinoate esters as antituberculosis prodrugs utilized descriptors such as the Balaban index, ClogP, van der Waals surface area, and dipole moment. nih.gov
Similarly, a QSPR model could be developed to predict a physicochemical property of interest, such as solubility, melting point, or chromatographic retention time. nih.gov These models are valuable in the early stages of research for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. The development of such models relies on having a dataset of compounds with known activities or properties. The role of this compound in such a study would be as one of the data points, with its deuteration potentially serving as a subtle structural modification to probe the sensitivity of the model to isotopic effects.
Predicting Research-Relevant Activities based on Molecular Descriptors
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. These descriptors can be used in quantitative structure-activity relationship (QSAR) models to predict the biological activity or other properties of compounds. For this compound, relevant molecular descriptors would be subtly different from its non-deuterated counterpart due to the increased mass of the deuterium atoms.
Table 1: Comparison of Selected Molecular Descriptors for Pyrazinecarboxylic Acid and this compound (Theoretical)
| Molecular Descriptor | Pyrazinecarboxylic Acid (C₅H₄N₂O₂) | This compound (C₅HD₃N₂O₂) | Predicted Impact of Deuteration |
| Molecular Weight | 124.09 g/mol | 127.11 g/mol | Increase in mass-dependent properties |
| LogP (Octanol-Water Partition Coefficient) | ~0.35 | Expected to be very similar | Minimal change in hydrophobicity |
| Polar Surface Area (PSA) | 65.5 Ų | 65.5 Ų | No significant change expected |
| Number of Hydrogen Bond Donors | 1 | 1 | No change |
| Number of Hydrogen Bond Acceptors | 3 | 3 | No change |
Note: The values for this compound are theoretical estimations based on the properties of the parent compound, as specific experimental or computational studies are not widely available.
The primary difference lies in the molecular weight, which can influence pharmacokinetic properties. However, other descriptors like LogP and PSA are not expected to change significantly with deuteration, suggesting that the fundamental interactions of the molecule with biological systems might remain similar.
Correlation of Deuteration with Electronic and Steric Effects
The substitution of hydrogen with deuterium is known to introduce subtle but measurable electronic and steric effects.
Steric Effects: The steric profile of deuterium is very similar to that of hydrogen. However, the shorter C-D bond length can lead to a slight reduction in the van der Waals volume of the molecule. While this change is minimal, in highly sensitive systems like enzyme active sites, such a subtle steric alteration could potentially impact binding affinity.
Spectroscopic Simulations and Theoretical Assignments
Computational methods are invaluable for simulating and interpreting the spectra of molecules, providing a deeper understanding of their structure and dynamics.
Validation of Experimental Spectra through Computational Models
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict spectroscopic data (e.g., NMR, IR, Raman) for a given molecular structure. By comparing these simulated spectra with experimentally obtained data for this compound, researchers can validate the structural assignment and gain confidence in the experimental results. For instance, a computed ¹H NMR spectrum would show the absence of signals at the positions where deuterium has been substituted, confirming the success of the isotopic labeling.
Understanding Vibrational Modes and Electronic Transitions
Computational modeling allows for the detailed analysis of molecular vibrations and electronic transitions, which are fundamental to understanding a molecule's response to electromagnetic radiation.
Vibrational Modes: The vibrational frequencies of a molecule are highly dependent on the masses of its constituent atoms. The replacement of hydrogen with the heavier deuterium isotope in this compound will cause a noticeable shift in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the parent compound. Specifically, the C-D stretching and bending vibrations will occur at lower frequencies. This isotopic shift is a key feature that can be predicted computationally and observed in infrared (IR) and Raman spectroscopy.
Table 2: Predicted Vibrational Frequency Shifts for this compound (Illustrative)
| Vibrational Mode | Typical Frequency Range for C-H (cm⁻¹) | Predicted Frequency Range for C-D (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 | ~2300 - 2200 |
| Aromatic C-H Bend | 1200 - 1000 | ~900 - 750 |
This table provides an illustrative example of the expected shifts based on the known effects of deuteration on vibrational frequencies.
Electronic Transitions: The electronic transitions, which are observed in UV-Vis spectroscopy, are primarily dependent on the electronic structure of the molecule. Since deuteration has a very small effect on the electronic structure, the wavelengths of maximum absorbance (λmax) for this compound are expected to be very similar to those of the non-deuterated form. Any observed shifts would be minor and attributable to subtle changes in the vibrational energy levels associated with the electronic states.
Emerging Research Frontiers and Future Directions for Pyrazinecarboxylic Acid D3
Application in Advanced Materials Research and Coordination Chemistry
The structural and electronic properties of pyrazinecarboxylic acid and its derivatives make them excellent candidates for the construction of novel materials with tailored functionalities. The introduction of deuterium (B1214612) in Pyrazinecarboxylic Acid-d3 offers a subtle yet powerful modification for probing and fine-tuning these properties.
Use in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Pyrazinecarboxylic acid and its related compounds, like pyrazine-2,3-dicarboxylic acid, are effective linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials are characterized by their porous structures and have potential applications in gas storage, catalysis, and as luminous materials. researchgate.netscispace.com The nitrogen atoms of the pyrazine (B50134) ring and the oxygen atoms of the carboxylate groups provide multiple coordination sites for metal ions. researchgate.net
Researchers have synthesized various MOFs and coordination polymers using pyrazine-based ligands with different metal ions, including silver (Ag), iron (Fe), copper (Cu), and lanthanides. researchgate.netacs.orgrsc.orguh.edu For instance, a novel three-dimensional MOF with heterometallic [Fe-Ag] building units has been synthesized using 2-pyrazinecarboxylic acid, exhibiting a large window size and potential for size-selective Lewis acid catalysis. acs.org Another study reports a 3D silver(I)-pyrazine-2,3-dicarboxylate framework with ethylenediamine, where the pzdc ligand adopts a new coordination mode. researchgate.net The use of this compound in these structures can provide a means to study the dynamics and host-guest interactions within the frameworks using techniques like solid-state NMR and neutron scattering, owing to the different nuclear spin and scattering cross-section of deuterium compared to hydrogen.
| Metal Ion | Ligand | Framework Type | Potential Application |
| Ag(I) | Pyrazine-2,3-dicarboxylate, Ethylenediamine | 3D MOF | Antimicrobial, Gas Storage |
| Fe(II), Ag(I) | 2-Pyrazinecarboxylic acid | 3D MOF | Catalysis |
| Y(III), Er(III), Yb(III), Cu(I) | 2-Pyrazinecarboxylic acid, Nicotinic acid | 3D Heterometallic Coordination Polymer | Not specified |
| Cu(II) | Pyrazine-2,3-dicarboxylato, 1-Vinylimidazole | Coordination Polymer | Gas Storage |
| Cd(II) | Pyrazine-2,3-dicarboxylato, 1-Vinylimidazole | Coordination Polymer | Gas Storage |
Exploration in Electrocatalytic Systems
Pyrazinecarboxylic acid has been utilized in the synthesis of ruthenium(II) complexes that show potential in electrocatalytic water oxidation. rsc.org The electronic properties of the pyrazine ring can be modulated to influence the catalytic activity of the metal center. The substitution of hydrogen with deuterium in this compound can introduce kinetic isotope effects, providing a valuable tool to elucidate the reaction mechanisms of such electrocatalytic processes. By comparing the performance of the deuterated and non-deuterated complexes, researchers can gain insights into the rate-determining steps and the role of proton-coupled electron transfer in the catalytic cycle.
Investigations of Environmental Fate and Degradation Mechanisms Using Deuterated Tracers
Understanding the environmental journey and breakdown of chemical compounds is crucial for assessing their ecological impact. This compound serves as an effective tracer for these investigations.
Photochemical and Biochemical Degradation Pathway Elucidation
Studies have reported on the photochemical decomposition of 2-pyrazinecarboxylic acid on silver colloid surfaces, leading to the formation of graphitic carbon. acs.org The rate of this decomposition is influenced by the wavelength of the laser used. acs.org While there is limited information on the biodegradation of pyrazines, some bacteria have been shown to utilize substituted pyrazines as a source of carbon and energy. researchgate.net The degradation pathways often involve hydroxylation and ring cleavage. researchgate.net Using this compound as a tracer can help in accurately tracking the metabolic and degradation pathways. The deuterium label allows for the clear identification of breakdown products derived from the parent compound using mass spectrometry, distinguishing them from naturally occurring background compounds.
Isotopic Tracing in Environmental Samples
Deuterated compounds are instrumental in environmental analysis as internal standards for quantification. In studies of flavor compounds and their metabolites in human urine, for example, deuterated standards are used to ensure accurate measurement. nih.gov Similarly, this compound can be used as an internal standard in environmental monitoring studies to quantify the presence of pyrazinecarboxylic acid and its metabolites in various environmental matrices like water and soil. This approach enhances the accuracy and reliability of analytical methods.
Innovative Methodologies in Isotopic Labeling Research
The synthesis and application of isotopically labeled compounds are a cornerstone of modern chemical and biological research. sigmaaldrich.com
Isotopic labeling is a powerful technique for elucidating reaction mechanisms and metabolic pathways. slideshare.net The introduction of isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into molecules allows researchers to follow their transformations. sigmaaldrich.com this compound is synthesized through deuteration of pyrazinecarboxylic acid using specific isotopic labeling techniques. vulcanchem.com
Recent advancements in isotopic labeling focus on late-stage functionalization, which allows for the introduction of an isotopic label into a complex molecule at a later step in the synthesis. This is particularly valuable in drug discovery for conducting absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.net For carboxylic acids, methods like isotope-coded derivatization using reagents like p-dimethylaminophenacyl (DmPA) bromide have been developed for high-performance metabolome analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov This technique not only allows for accurate quantification but also improves chromatographic separation and detection sensitivity. nih.gov The development of such innovative methodologies will continue to expand the utility of labeled compounds like this compound in diverse research areas.
Development of Deuterium-Specific Analytical Tools
The increasing use of deuterated compounds like this compound has spurred the development and refinement of analytical tools capable of distinguishing between isotopologues with high precision. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of these advancements.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a powerful technique for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.org It allows for the accurate calculation of the mass increase in a molecule due to deuterium labeling. nih.gov In the context of this compound, MS is crucial for its primary application as an internal standard in quantitative analyses. clearsynth.compubcompare.aipubcompare.ai By adding a known quantity of this compound to a sample, researchers can accurately quantify the endogenous levels of its non-deuterated counterpart, pyrazinecarboxylic acid, a key metabolite of the anti-tuberculosis drug pyrazinamide (B1679903). pharmaffiliates.comnih.govacs.org This stable isotope dilution method corrects for variations during sample preparation and analysis, leading to highly accurate and precise measurements. pubcompare.ai
A specialized application of mass spectrometry is Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). This technique provides insights into the structure and dynamics of proteins by measuring the rate of deuterium exchange on the protein backbone. thermofisher.com While not a direct analysis of this compound itself, the principles of HDX-MS underscore the importance of deuterium in probing biological systems. Future advancements in MS technology, such as improved ionization techniques and mass analyzers, will likely enhance the sensitivity and resolution for analyzing deuterated molecules, further solidifying the role of compounds like this compound in quantitative proteomics and metabolomics. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another indispensable tool for the characterization of deuterated compounds. studymind.co.uk Deuterium NMR (²H NMR) allows for the direct observation and quantification of deuterium at specific molecular sites. This is particularly useful for verifying the position and extent of deuterium labeling in this compound. nih.gov Furthermore, the use of deuterated solvents is a standard practice in ¹H NMR to avoid interfering signals from the solvent. studymind.co.uk The development of combined ¹H NMR and ²H NMR methods offers a robust strategy for accurately determining the isotopic abundance in deuterated reagents. nih.gov Advances in NMR technology, such as higher field strengths and cryoprobe technology, will continue to improve the sensitivity and resolution of deuterium detection, facilitating more detailed structural and quantitative analyses.
The following table summarizes the key analytical tools for deuterium-specific analysis:
| Analytical Tool | Application for this compound | Key Advantages |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment and purity assessment; Quantitative analysis as an internal standard. rsc.orgpharmaffiliates.com | High sensitivity, accuracy, and ability to quantify low-abundance molecules. thermofisher.com |
| Tandem Mass Spectrometry (MS/MS) | Quantitative analysis in complex biological matrices (e.g., plasma, tissue). pubcompare.ainih.gov | High specificity and reduced interference from matrix components. clearsynth.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²H, ¹³C) | Structural verification, determination of deuterium labeling position and percentage. rsc.orgnih.gov | Provides detailed structural information and non-destructive analysis. studymind.co.uk |
Integration with Multi-Omics Approaches in Research Contexts
The use of stable isotope-labeled compounds is becoming increasingly integral to multi-omics studies, which simultaneously analyze multiple types of biological molecules (e.g., genes, proteins, metabolites) to gain a holistic understanding of biological systems. This compound, primarily used as an internal standard, plays a crucial supporting role in these large-scale analyses, particularly in metabolomics and proteomics.
In metabolomics , which involves the comprehensive study of small molecules (metabolites) in a biological system, this compound is essential for accurate quantification of its parent compound. advatechgroup.com This is critical in studies investigating the metabolic pathways of drugs like pyrazinamide and understanding their efficacy and potential for resistance. nih.govnih.gov By providing a reliable quantitative anchor, this compound enhances the quality and reliability of metabolomic data, allowing for more robust correlations with genomic and proteomic data.
In proteomics , the large-scale study of proteins, deuterated compounds are used in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). While this compound is not directly incorporated into proteins, its use in quantifying drug metabolites that may affect protein expression or function is highly relevant. For instance, understanding the precise concentration of pyrazinoic acid, as determined using its deuterated standard, can be correlated with changes in the proteome of Mycobacterium tuberculosis or the host organism.
The future integration of this compound in multi-omics research will likely involve its use in more complex stable isotope tracer experiments. By tracing the metabolic fate of deuterated pyrazinamide, researchers could potentially uncover new metabolic pathways and off-target effects, providing a more complete picture of the drug's mechanism of action.
Interdisciplinary Research Opportunities
The unique properties of this compound and other deuterated compounds open up a wide range of interdisciplinary research opportunities, extending beyond their traditional use in pharmaceutical and biomedical research.
Environmental Science: Deuterated compounds are valuable as tracers in environmental studies to track the fate and transport of pollutants. For example, they can be used to monitor the degradation pathways of pharmaceuticals in wastewater treatment plants and in the environment. zeochem.com The use of this compound as an internal standard allows for the precise measurement of pyrazinecarboxylic acid levels in environmental samples, helping to assess the environmental impact of antitubercular drug use.
Materials Science: Deuteration can significantly alter the physical and chemical properties of materials, leading to novel applications. rsc.org Replacing hydrogen with deuterium can affect properties such as thermal stability and hydrogen bonding. resolvemass.ca While the direct application of this compound in materials science is not yet established, the broader field of deuterated compounds is seeing increased use in the development of advanced materials, such as in organic light-emitting diodes (OLEDs) and for studying polymer properties. resolvemass.cazeochem.com Research into the effects of deuteration on the crystal structure and properties of pyrazine-based compounds could lead to new materials with tailored functionalities.
Food Science and Agriculture: Deuterated compounds can be used as tracers to study metabolic processes in plants and animals, and to ensure the authenticity and traceability of food products. zeochem.com The analytical methods developed for this compound could be adapted to study related pyrazine compounds that are important flavor components in many foods. acs.org
Conclusion
Synthesis of Key Contributions of Pyrazinecarboxylic Acid-d3 to Academic Research
This compound, a deuterated form of pyrazinecarboxylic acid, has emerged as an indispensable tool in a variety of scientific research fields. Its primary and most significant contribution lies in its application as a stable isotope-labeled internal standard for quantitative analysis, particularly in pharmacokinetic and metabolic studies. vulcanchem.comnih.govasm.org The presence of deuterium (B1214612) atoms allows for its differentiation from the naturally occurring (non-deuterated) compound in mass spectrometry analyses, ensuring high accuracy and precision in the measurement of pyrazinecarboxylic acid levels in biological samples. nih.govasm.org
This is particularly crucial in the study of the antituberculosis drug pyrazinamide (B1679903), of which pyrazinecarboxylic acid is the primary active metabolite. nih.govpharmaffiliates.comchemicalbook.com Research has utilized this compound to investigate the host-mediated conversion of pyrazinamide to pyrazinoic acid (POA), shedding light on the drug's mechanism of action and the reasons for its efficacy in vivo despite modest in vitro activity. nih.gov These studies have been instrumental in understanding the pharmacokinetics of pyrazinamide and its metabolites in various animal models and in human patients, contributing to a more comprehensive understanding of tuberculosis treatment. nih.govasm.org
Beyond its role in tuberculosis research, this compound serves as a valuable tool in broader metabolic research. vulcanchem.com As a labeled analogue, it can be used to trace metabolic pathways and investigate the biotransformation of pyrazine-containing compounds found in food and other sources. acs.orgresearchgate.net This aids in elucidating the metabolic fate of these compounds within the human body.
Outlook on the Continued Scientific Impact of Deuterated Compounds
The use of deuterated compounds, such as this compound, is on a strong upward trajectory, with significant growth projected in the coming years. globalgrowthinsights.comwiseguyreports.com This trend is driven by the increasing demand in pharmaceutical research and development, where deuterated compounds offer distinct advantages. wiseguyreports.comresearchgate.net By strategically replacing hydrogen with deuterium, researchers can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties and a better safety profile. researchgate.net This "deuterium effect" can enhance a drug's stability and reduce its metabolism, thereby increasing its therapeutic efficacy. researchgate.netresolvemass.ca
The market for deuterated compounds is expanding rapidly, with applications spanning from drug discovery and clinical trials to advanced analytical techniques like nuclear magnetic resonance (NMR) spectroscopy. globalgrowthinsights.commarketgrowthreports.com The development of novel deuteration techniques is making these compounds more accessible and cost-effective, further fueling their adoption in various scientific disciplines. wiseguyreports.com The future of deuterated materials is also expanding into areas like sustainability research, where they are used to study the degradation pathways of biodegradable materials, and in advanced manufacturing for applications in semiconductors. resolvemass.ca
Future Trajectories for this compound Research and Applications
Future research involving this compound is likely to continue its focus on infectious diseases, particularly in the context of antimicrobial resistance. Its role as an internal standard will remain critical in developing and validating new analytical methods for quantifying antitubercular drugs and their metabolites. nih.govasm.org
Furthermore, the application of this compound could expand into new areas of metabolic research. As our understanding of the human metabolome deepens, the need for precise analytical tools like deuterated standards will become even more critical. Investigating the metabolic pathways of other pyrazine (B50134) derivatives, which are prevalent in many foods and flavorings, could be a fruitful avenue of research. acs.orgresearchgate.net
The development of more sophisticated analytical techniques, such as high-resolution mass spectrometry, will likely be paired with the use of this compound to achieve even greater sensitivity and accuracy in metabolomic studies. This could lead to new discoveries about the role of pyrazine compounds in human health and disease.
Q & A
Q. What are the established methods for synthesizing and characterizing Pyrazinecarboxylic Acid-d3 in academic settings?
this compound is typically synthesized via deuterium exchange or isotopic labeling of the parent compound, Pyrazinecarboxylic Acid. For example, deuterium can be introduced at specific positions using acid-catalyzed H/D exchange or via labeled precursors. Characterization involves:
- Nuclear Magnetic Resonance (NMR) : To confirm deuterium incorporation by observing the absence of proton signals at labeled positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or isotopic ratio analysis to verify isotopic purity .
- X-ray Crystallography : For structural confirmation in hybrid materials (e.g., intercalated into zirconium phosphate frameworks) .
Q. What protocols are recommended for detecting this compound in biological or environmental matrices?
Detection in complex matrices requires:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic dilution : Use deuterated internal standards to correct for matrix effects.
- Solid-Phase Extraction (SPE) : Pre-concentration using C18 columns for trace-level analysis.
- Deuterium-Specific NMR : To distinguish labeled compounds from endogenous analogs .
Q. How should this compound be stored to maintain stability in laboratory conditions?
- Temperature : Store at 0–6°C to prevent thermal degradation, as deuterated compounds often exhibit altered stability compared to non-deuterated analogs.
- Solubility Considerations : Use anhydrous organic solvents (e.g., DMSO) for stock solutions to avoid hydrolysis. Aqueous solubility is pH-dependent; adjust to pH 6–8 for optimal stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antimycobacterial activities of this compound derivatives?
Discrepancies may arise from variations in:
- Assay Conditions : Differences in bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) or culture media pH, which affects protonation states.
- Structure-Activity Relationships (SAR) : Deuterium placement (e.g., C-2 vs. C-3) can alter lipophilicity and membrane permeability. Compare IC50 values across derivatives like N-phenylpyrazine-2-carboxamides and aroylpyrazines .
- Metabolic Stability : Use in vitro hepatic microsomal assays to assess deuterium’s impact on oxidative metabolism .
Q. What challenges arise when incorporating this compound into metal-organic frameworks (MOFs) for fluorescence studies?
Key challenges include:
- Intercalation Efficiency : The γ-modified zirconium phosphate matrix requires precise pH control (pH 4–5) to optimize ligand insertion and fluorescence intensity .
- Deuterium Effects on Luminescence : Deuterium may quench or enhance excited-state dynamics; compare emission spectra with non-deuterated analogs.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (e.g., ~220°C for pyrazinecarboxylic acid hybrids) .
Q. How does deuterium labeling influence the pharmacokinetic profile of this compound in preclinical models?
- Metabolic Half-Life : Deuterium can reduce first-pass metabolism via the isotope effect , prolonging exposure. Validate using in vitro CYP450 inhibition assays .
- Tissue Distribution : Use radiolabeled tracers (e.g., ^14C) paired with deuterium to track distribution in rodent models.
- Excretion Pathways : Compare urinary vs. fecal excretion ratios using MS-based metabolomics .
Q. What methodological strategies address low yields in chemoselective acylations involving this compound?
Low yields in heteroaromatic acylation (e.g., forming C2-amides) can be mitigated by:
- Reagent Stoichiometry : Use 5 equivalents of pyrazinecarboxylic acid to drive equilibrium toward amide formation.
- Catalytic Acid/Base Additives : Pyridine or DMAP to enhance nucleophilicity of the amine group.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
